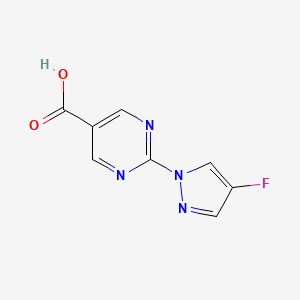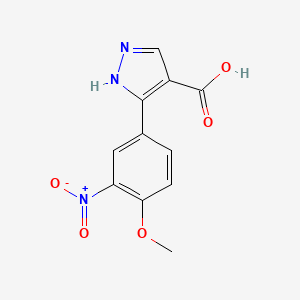
(1-Methyl-2-oxoindolin-7-yl)boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-Methyl-2-oxoindolin-7-yl)boronic acid pinacol ester” is a chemical compound with the CAS Number: 2304634-90-8 . It has a molecular weight of 273.14 and its IUPAC name is 1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-ol . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C15H20BNO3 . The InChI code for this compound is 1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-8-6-7-10-9-12(18)17(5)13(10)11/h6-9,18H,1-5H3 .Chemical Reactions Analysis
Boronic esters like this compound are often used in Suzuki–Miyaura coupling reactions , which are widely-applied transition metal catalysed carbon–carbon bond forming reactions . These reactions involve the transmetalation of formally nucleophilic organic groups from boron to palladium .Physical And Chemical Properties Analysis
This compound has a molecular weight of 273.14 and appears as a white to yellow solid . It is typically stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
MPI-PIN has been found to be a useful tool for performing a variety of reactions, including Suzuki-Miyaura couplings, Heck couplings, and Stille couplings. In addition, MPI-PIN has been found to be a useful reagent for the synthesis of a variety of compounds, such as pyridines and pyrimidines. Furthermore, MPI-PIN has been found to be a useful reagent for the synthesis of a variety of heterocycles.
Mecanismo De Acción
The mechanism of action of MPI-PIN is not yet fully understood. However, it is believed that the pinacol boronic ester component of MPI-PIN acts as a boronate ester, which can react with a variety of compounds to form boronate complexes. It is believed that these boronate complexes are then able to react with a variety of other compounds to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPI-PIN have not yet been extensively studied. However, it is believed that MPI-PIN may have a variety of effects on the body, including the inhibition of certain enzymes and the modulation of certain cellular processes. Furthermore, it has been suggested that MPI-PIN may have potential applications in the treatment of certain diseases, such as cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MPI-PIN for laboratory experiments include its relatively low cost and its ability to react with a variety of compounds. Furthermore, MPI-PIN is relatively easy to synthesize and purify, and can be used to perform a variety of reactions. However, there are some limitations to using MPI-PIN, including its potential toxicity and the possibility of side reactions.
Direcciones Futuras
Given the potential applications of MPI-PIN, there are a variety of potential future directions for its use. These include the development of more efficient synthesis methods, the exploration of its potential biochemical and physiological effects, and the development of new applications for its use in lab experiments. Furthermore, MPI-PIN could be used to develop new drugs and treatments for a variety of diseases, such as cancer. Additionally, further research could be conducted to explore the potential toxicity of MPI-PIN, as well as its potential side effects.
Métodos De Síntesis
The synthesis of MPI-PIN is relatively straightforward, and can be accomplished using a variety of methods. The most common method involves the reaction of (1-Methyl-2-oxoindolin-7-yl)boronic acid pinacol esterxoindoline with pinacol boronic ester in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is typically performed in a solvent such as dimethylformamide or dimethyl sulfoxide, and can be completed in a few hours. The product is then purified using a variety of methods, including column chromatography and recrystallization.
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propiedades
IUPAC Name |
1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-8-6-7-10-9-12(18)17(5)13(10)11/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRAYGOKZUXQBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



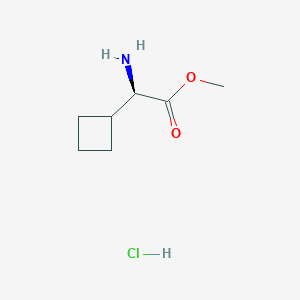
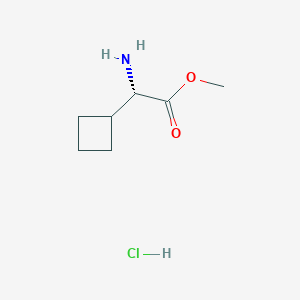


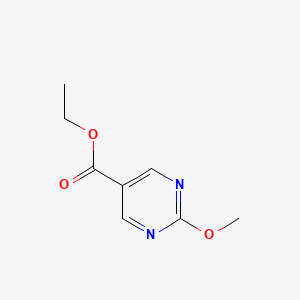
![5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B6336987.png)
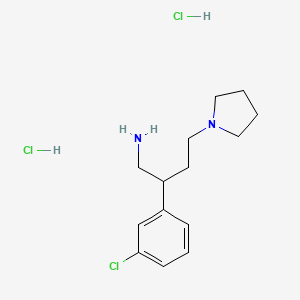
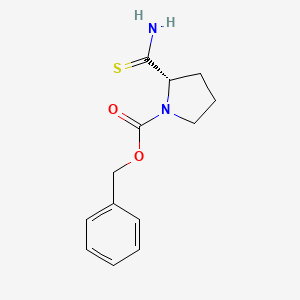
![9-(2-Carboxyphenyl)-2,7-dichloro-4,5-bis[(2-picolyl)(pyrazin-2-ylmethyl)aminomethyl]-6-hydoxy-3-xanthanone ZPP1](/img/structure/B6337018.png)
![8-Chloro-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B6337026.png)
